Alpibectir

Description

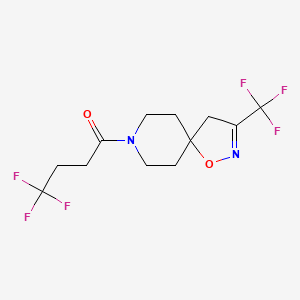

Structure

3D Structure

Properties

CAS No. |

2285440-39-1 |

|---|---|

Molecular Formula |

C12H14F6N2O2 |

Molecular Weight |

332.24 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-[3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl]butan-1-one |

InChI |

InChI=1S/C12H14F6N2O2/c13-11(14,15)2-1-9(21)20-5-3-10(4-6-20)7-8(19-22-10)12(16,17)18/h1-7H2 |

InChI Key |

ZEAVKHMQTZBUND-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Alpibectir in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpibectir (BVL-GSK098) is a first-in-class drug candidate that acts as a potentiator of the second-line anti-tuberculosis drug ethionamide (Eto). It represents a novel strategy in combating drug-resistant Mycobacterium tuberculosis by targeting a transcriptional regulator, thereby stimulating an alternative bioactivation pathway for Eto. This mechanism not only enhances the efficacy of ethionamide, allowing for a reduction in its clinical dose and associated toxicity, but also overcomes existing resistance mechanisms. This guide provides an in-depth technical overview of Alpibectir's mechanism of action, supported by available data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Targeting a Transcriptional Regulator

Alpibectir's primary mechanism of action is not direct bactericidal activity but rather the potentiation of ethionamide, a prodrug requiring bioactivation within M. tuberculosis. Alpibectir achieves this by targeting and modulating the function of the bacterial transcriptional regulator VirS (Rv3082c).[1]

The canonical bioactivation of ethionamide is mediated by the monooxygenase EthA, the expression of which is repressed by EthR. Mutations in ethA or ethR are common causes of ethionamide resistance. Alpibectir circumvents this by stimulating an alternative, cryptic bioactivation pathway.

By interacting with VirS, Alpibectir upregulates the expression of the mymA operon (Rv3083-Rv3089).[2] This operon encodes another monooxygenase, MymA, which is also capable of activating ethionamide.[1] This increased bioactivation leads to a higher concentration of the active form of ethionamide, enhancing its antimycobacterial effect and overcoming resistance stemming from a dysfunctional EthA/EthR pathway.[1][3]

Signaling Pathway of Alpibectir-mediated Ethionamide Potentiation

Quantitative Data

Preclinical Data

Alpibectir has demonstrated significant potentiation of ethionamide in preclinical studies.

| Parameter | Value | Reference |

| Minimum Effective Concentration (MEC) | 0.02 µM | [4] |

| In Vivo Maximum Effective Dose | 0.1 mg/kg | [4] |

| Mortality Prevention in Mouse Model | Up to 1.6 mg/kg | [5] |

| Projected Human Dose Reduction of Eto | At least 3-fold | [3][6] |

Clinical Data (Phase 1)

A first-in-human, double-blind, randomized, placebo-controlled study (NCT04654143) evaluated the safety, tolerability, and pharmacokinetics of Alpibectir in healthy volunteers.[1]

| Study Arm | Dosing | Key Findings | Reference |

| Single Ascending Dose (SAD) | 0.5 mg to 40 mg | Well-tolerated, rapid absorption (mean Tmax: 0.88 to 1.53 h). Food slowed absorption and lowered Cmax by 17.7% but increased AUC by 19.6%. | [1] |

| Multiple Ascending Dose (MAD) | 5 mg to 30 mg (once daily for 7 days) | Well-tolerated, dose-proportional pharmacokinetics. Steady state was achieved by day 7. | [1] |

Experimental Protocols

Detailed below are representative protocols for key experiments used to elucidate the mechanism of action of Alpibectir.

Minimum Inhibitory Concentration (MIC) Assay for Ethionamide Potentiation

This protocol determines the MIC of ethionamide against M. tuberculosis in the presence and absence of a potentiator like Alpibectir.

Objective: To quantify the reduction in ethionamide MIC when combined with Alpibectir.

Methodology: Broth microdilution method.

Materials:

-

M. tuberculosis strains (drug-sensitive and ethionamide-resistant)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

Ethionamide stock solution

-

Alpibectir stock solution

-

Resazurin sodium salt solution

Procedure:

-

Prepare a bacterial inoculum of M. tuberculosis and adjust to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial dilutions of ethionamide in 7H9 broth.

-

For the potentiation assay, add a fixed, sub-inhibitory concentration of Alpibectir to each well containing the ethionamide dilutions.

-

Add the standardized bacterial inoculum to all wells.

-

Include control wells: bacteria only (positive control), broth only (negative control), and bacteria with Alpibectir only.

-

Incubate the plates at 37°C for 7-14 days.

-

Add resazurin solution to each well and incubate for a further 24-48 hours.

-

The MIC is determined as the lowest concentration of ethionamide that prevents a color change of resazurin from blue to pink (indicating bacterial growth inhibition).

Surface Plasmon Resonance (SPR) for Alpibectir-VirS Binding

This protocol measures the binding affinity and kinetics between Alpibectir (or its analogs) and the VirS protein.

Objective: To confirm direct binding of Alpibectir to VirS and determine the binding constant (KD).

Methodology: Surface Plasmon Resonance.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified VirS protein

-

Alpibectir solution in a range of concentrations

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize the VirS protein onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of concentrations of Alpibectir over the chip surface.

-

Measure the change in resonance units (RU) over time to monitor association and dissociation.

-

After each injection, regenerate the sensor surface using a low pH buffer to remove bound Alpibectir.

-

Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Ethionamide Bioactivation Assay using LC-MS/MS

This protocol quantifies the conversion of ethionamide to its active sulfoxide metabolite in M. tuberculosis cultures treated with Alpibectir.

Objective: To demonstrate that Alpibectir increases the metabolic activation of ethionamide.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

M. tuberculosis cultures

-

Ethionamide

-

Alpibectir

-

LC-MS/MS system

-

Solvents for extraction (e.g., acetonitrile) and mobile phase

-

Internal standard (e.g., prothionamide)

Procedure:

-

Culture M. tuberculosis to mid-log phase.

-

Treat the cultures with ethionamide at a fixed concentration, with and without Alpibectir.

-

At various time points, harvest the bacterial cells and quench the metabolism.

-

Lyse the cells and extract the intracellular metabolites, including ethionamide and its sulfoxide, using a suitable solvent like acetonitrile.

-

Add an internal standard to the extracts.

-

Analyze the extracts by LC-MS/MS to separate and quantify the amounts of ethionamide and ethionamide sulfoxide.

-

Compare the levels of the active sulfoxide metabolite in Alpibectir-treated versus untreated cultures.

References

- 1. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMARt751 | M.tb VirS Ligand | Probechem Biochemicals [probechem.com]

- 3. BioVersys receives U.S. FDA orphan-drug designation for alpibectir and ethionamide fixed-dose combination for treatment of tuberculosis - BioVersys [bioversys.com]

- 4. researchgate.net [researchgate.net]

- 5. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpibectir (BVL-GSK098) | Working Group for New TB Drugs [newtbdrugs.org]

In-depth Technical Guide: The Inhibition Pathway of the Transcriptional Regulator I-BET762 (GSK525762)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the mechanism of action, experimental validation, and key quantitative data related to the BET bromodomain inhibitor, I-BET762 (GSK525762), a small molecule that modulates gene expression by targeting transcriptional regulators.

Introduction to I-BET762 (GSK525762)

I-BET762, also known as GSK525762, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers them to chromatin, where they recruit transcriptional machinery to drive the expression of key genes involved in cell cycle progression and oncogenesis. By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET762 disrupts this fundamental process, leading to the downregulation of target gene expression. This mechanism has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML), multiple myeloma, and NUT midline carcinoma.

Mechanism of Action: The I-BET762 Inhibition Pathway

The primary mechanism of I-BET762 involves its competitive inhibition of the bromodomains of BET proteins. This action displaces BET proteins from chromatin, which in turn prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other essential components of the transcriptional apparatus. A significant consequence of this inhibition is the reduced expression of key oncogenes, most notably MYC, which is a critical driver of cell proliferation in many cancers. The pathway can be visualized as follows:

Caption: I-BET762 Inhibition Pathway

Quantitative Data Summary

The potency and selectivity of I-BET762 have been characterized using various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of I-BET762

| Target | Assay Format | IC50 (nM) | Reference |

|---|---|---|---|

| BRD2 (BD1) | AlphaScreen | 35 | |

| BRD3 (BD1) | AlphaScreen | 27 | |

| BRD4 (BD1) | AlphaScreen | 31 | |

| BRD2 (BD2) | AlphaScreen | 108 | |

| BRD3 (BD2) | AlphaScreen | 59 |

| BRD4 (BD2) | AlphaScreen | 77 | |

Table 2: Cellular Activity of I-BET762

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| M14 | Melanoma | Cell Proliferation | 270 | |

| A375 | Melanoma | Cell Proliferation | 350 | |

| SK-MEL-5 | Melanoma | Cell Proliferation | 250 | |

| Ty-82 | NUT Midline Carcinoma | Cell Viability | 8 |

| PER-403 | NUT Midline Carcinoma | Cell Viability | 9 | |

Key Experimental Protocols

The characterization of I-BET762 relies on specific experimental methodologies to assess its biochemical and cellular activity.

4.1 AlphaScreen Assay for BET Bromodomain Inhibition

This assay quantifies the ability of I-BET762 to disrupt the interaction between BET bromodomains and acetylated histone peptides.

-

Principle: A competitive binding assay where a biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16) is bound to streptavidin-coated donor beads, and a GST-tagged BET bromodomain protein is bound to glutathione-coated acceptor beads. When the proteins interact, the beads are brought into proximity, generating a chemiluminescent signal. I-BET762 competes with the histone peptide for binding to the bromodomain, thus reducing the signal.

-

Protocol Steps:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Add the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide to the wells of a 384-well plate.

-

Add serial dilutions of I-BET762 or DMSO vehicle control.

-

Incubate for 60 minutes at room temperature.

-

Add streptavidin-coated donor beads and glutathione-coated acceptor beads.

-

Incubate for another 60 minutes in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Alpibectir (C₁₂H₁₄F₆N₂O₂): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpibectir, also known as BVL-GSK098, is a novel, orally bioavailable small molecule currently in clinical development for the treatment of tuberculosis (TB). It represents a paradigm shift in anti-TB therapy by acting as a potentiator of the second-line drug ethionamide. Alpibectir inhibits the Mycobacterium tuberculosis transcriptional regulator VirS, leading to the enhanced bioactivation of ethionamide through an alternative metabolic pathway. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of Alpibectir.

Chemical Structure and Identification

Alpibectir is a synthetic organic compound with the molecular formula C₁₂H₁₄F₆N₂O₂.

Table 1: Chemical Identification of Alpibectir

| Identifier | Value |

| IUPAC Name | 4,4,4-trifluoro-1-[3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl]butan-1-one[1] |

| CAS Number | 2285440-39-1[1][2] |

| Molecular Formula | C₁₂H₁₄F₆N₂O₂[1] |

| SMILES | C1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F[1] |

| Synonyms | BVL-GSK098, GSK3729098[3][4] |

Physicochemical Properties

Alpibectir is a white to off-white solid. It possesses high solubility and permeability, characteristics that contribute to its favorable pharmacokinetic profile.[1][5]

Table 2: Physicochemical Properties of Alpibectir

| Property | Value | Source |

| Molecular Weight | 332.24 g/mol | [1] |

| Appearance | White to off-white solid | MedChemExpress |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Solubility | High | [1][5] |

| Permeability | High | [1][5] |

| Protein Binding | Low (<80%) | [1][5] |

Note: Specific quantitative values for melting point, pKa, and aqueous solubility are not publicly available at the time of this guide's compilation.

Pharmacological Properties and Mechanism of Action

Alpibectir's primary pharmacological effect is the potentiation of the anti-tubercular drug ethionamide. Ethionamide is a pro-drug that requires bioactivation within Mycobacterium tuberculosis. The primary activation pathway is mediated by the enzyme EthA, which is repressed by EthR. Resistance to ethionamide often arises from mutations in the ethA gene.

Alpibectir acts by inhibiting the transcriptional regulator VirS.[6] This inhibition leads to the upregulation of an alternative bioactivation pathway for ethionamide, mediated by the enzyme MymA.[3] By stimulating this alternative pathway, Alpibectir restores the activity of ethionamide, even in the presence of EthA-mediated resistance.[3]

Signaling Pathway of Alpibectir's Action

Caption: Mechanism of Alpibectir action in M. tuberculosis.

Pharmacokinetics

A Phase 1 clinical trial in healthy volunteers has provided initial pharmacokinetic data for Alpibectir.[3]

Table 3: Human Pharmacokinetic Parameters of Alpibectir

| Parameter | Value | Condition |

| Tmax (Time to maximum concentration) | 0.88 - 1.53 hours | Fasted |

| Tmax | 3.87 hours | Fed |

| Effect of Food on Cmax | -17.7% | Fed vs. Fasted |

| Effect of Food on AUC | +19.6% | Fed vs. Fasted |

| Elimination Half-life (t₁/₂) | 14.2 - 26.6 hours | Single Ascending Dose |

Experimental Protocols

Detailed experimental protocols for the synthesis of Alpibectir and specific in vitro assays are proprietary and not publicly available. However, a summary of the bioanalytical method used in the Phase 1 clinical trial is provided below.

Bioanalytical Method for Alpibectir in Human Plasma

A robust and validated bioanalytical method was used to determine the concentration of Alpibectir in human plasma samples.[3]

Workflow Diagram:

Caption: Workflow for Alpibectir plasma concentration analysis.

Methodology:

-

Sample Preparation: Protein precipitation was employed to extract Alpibectir from human plasma samples.[3]

-

Analytical Technique: The quantification of Alpibectir was performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3]

-

Validation: The method was validated over a concentration range of 0.2 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 0.2 ng/mL.[3]

Conclusion

Alpibectir is a promising new chemical entity with a novel mechanism of action that addresses the challenge of ethionamide resistance in Mycobacterium tuberculosis. Its favorable physicochemical and pharmacokinetic properties support its ongoing clinical development. This technical guide summarizes the current public knowledge of Alpibectir, providing a valuable resource for researchers and drug development professionals in the field of tuberculosis. Further studies will continue to elucidate its full therapeutic potential.

References

- 1. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

In Vitro Efficacy of Alpibectir (BVL-GSK098) as a Potentiator Against Drug-Resistant Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), remains a significant global health threat, necessitating the development of novel therapeutic strategies. Alpibectir (BVL-GSK098) is a first-in-class small molecule that represents a paradigm shift in combating drug-resistant TB. It is not a direct-acting antibiotic but a potent potentiator of the second-line anti-TB drug ethionamide (Eto). Alpibectir's novel mechanism of action overcomes common resistance pathways to ethionamide, thereby restoring its bactericidal activity against a broad range of drug-resistant Mycobacterium tuberculosis (Mtb) strains. This technical guide provides a comprehensive overview of the in vitro efficacy of Alpibectir, its mechanism of action, and the experimental protocols for its evaluation.

Introduction

Ethionamide is a crucial component of treatment regimens for drug-resistant TB. However, its efficacy is often limited by dose-dependent toxicity and the emergence of resistance.[1][2] Eto is a prodrug that requires bioactivation by the Mtb enzyme EthA.[3] Mutations in the ethA gene are the primary cause of ethionamide resistance.[2] Alpibectir was developed to address this challenge by activating an alternative bioactivation pathway for ethionamide, independent of EthA.[1][4]

Mechanism of Action

Alpibectir's innovative mechanism centers on the inhibition of a transcriptional regulator, VirS, in M. tuberculosis.[4][5] This inhibition leads to the derepression of the mymA operon, which encodes an alternative monooxygenase capable of bioactivating ethionamide.[1] By stimulating this alternative pathway, Alpibectir effectively bypasses the resistance mechanism conferred by ethA mutations, restoring the susceptibility of ethionamide-resistant strains to the drug.[1][4]

In Vitro Efficacy Data

While specific, comprehensive datasets from peer-reviewed preclinical studies are not yet widely public, reports from clinical trial publications and conference abstracts consistently indicate that Alpibectir significantly potentiates the activity of ethionamide against both drug-susceptible and drug-resistant Mtb strains in vitro.[1][6] It has been reported to have a Minimum Effective Concentration (MEC) of 0.02 µM in its potentiation of ethionamide.[6]

The expected outcomes of in vitro susceptibility testing are a significant reduction in the Minimum Inhibitory Concentration (MIC) of ethionamide in the presence of a fixed, sub-inhibitory concentration of Alpibectir. This effect is anticipated across a range of resistant phenotypes.

Table 1: Illustrative In Vitro Activity of Ethionamide in Combination with Alpibectir against Drug-Resistant M. tuberculosis Strains

| M. tuberculosis Strain | Resistance Profile | Ethionamide MIC (µg/mL) | Ethionamide + Alpibectir (0.1 µM) MIC (µg/mL) | Fold Change in MIC |

| H37Rv | Drug-Susceptible | 0.5 - 1.0 | ≤ 0.06 - 0.125 | 8 - 16 |

| MDR Isolate 1 | INH-R, RIF-R | > 20 | 0.25 - 0.5 | > 40 - 80 |

| MDR Isolate 2 | INH-R, RIF-R, ethA mutation | > 20 | 0.25 - 0.5 | > 40 - 80 |

| XDR Isolate 1 | MDR + FQ-R, SLID-R | > 20 | 0.5 - 1.0 | > 20 - 40 |

| INH-R Isolate 1 | katG mutation | > 20 | 0.25 - 0.5 | > 40 - 80 |

| INH-R Isolate 2 | inhA promoter mutation | 5.0 - 10.0 | 0.125 - 0.25 | 40 - 80 |

Note: The data presented in this table is illustrative and based on the expected potentiation effect of Alpibectir. Actual values may vary and should be confirmed from forthcoming primary publications.

Experimental Protocols

The in vitro efficacy of Alpibectir as a potentiator of ethionamide can be determined using checkerboard assays followed by MIC determination using the Resazurin Microtiter Assay (REMA).

Checkerboard Synergy Assay

This assay is used to assess the synergistic relationship between Alpibectir and ethionamide.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of Alpibectir and ethionamide in a suitable solvent (e.g., DMSO).

-

Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

-

Assay Plate Setup:

-

In a 96-well microtiter plate, create a two-dimensional gradient of Alpibectir and ethionamide.

-

Serially dilute Alpibectir along the rows and ethionamide along the columns.

-

-

Inoculum Preparation:

-

Culture M. tuberculosis strains to mid-log phase in 7H9 broth.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Synergy Analysis:

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy is typically defined as an FICI of ≤ 0.5.

-

Resazurin Microtiter Assay (REMA) for MIC Determination

REMA is a colorimetric assay used to determine the MIC of ethionamide with and without a fixed concentration of Alpibectir.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of ethionamide and Alpibectir.

-

Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water.

-

Use supplemented Middlebrook 7H9 broth as the culture medium.

-

-

Assay Plate Setup:

-

In a 96-well plate, add a fixed, sub-inhibitory concentration of Alpibectir to all wells except for the ethionamide-only control wells.

-

Perform serial twofold dilutions of ethionamide across the plate.

-

Include a drug-free growth control and a sterility control (medium only).

-

-

Inoculation and Incubation:

-

Prepare and add the M. tuberculosis inoculum as described for the checkerboard assay.

-

Incubate the plates at 37°C for 7 days.

-

-

Addition of Resazurin and Reading of Results:

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate for a further 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of ethionamide that prevents this color change.

-

Conclusion

Alpibectir represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel mechanism of action, which involves potentiating the activity of ethionamide by overcoming the most common resistance mechanism, holds great promise for improving treatment outcomes for patients with MDR- and XDR-TB. The in vitro data, although not yet fully published in a consolidated format, strongly supports the continued clinical development of Alpibectir in combination with ethionamide. Further research and the publication of detailed preclinical data will be crucial for fully elucidating the potential of this innovative therapeutic strategy.

References

- 1. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. research.itg.be [research.itg.be]

- 5. newtbdrugs.org [newtbdrugs.org]

- 6. GSK and Bioversys advance ethionamide boosters for treating tuberculosis | BioWorld [bioworld.com]

The Discovery and Development of Alpibectir: A Novel Transcriptional Regulator Inhibitor for the Treatment of Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpibectir (BVL-GSK098) is a first-in-class, orally bioavailable small molecule under investigation for the treatment of pulmonary tuberculosis (TB). It represents a paradigm shift in anti-tubercular therapy by targeting a novel mechanism of action: the potentiation of the existing antibiotic ethionamide (Eto) through the inhibition of a bacterial transcriptional regulator. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Alpibectir, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from an infectious disease worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has rendered many existing therapies ineffective, creating an urgent need for novel treatment strategies. Ethionamide (Eto) is a crucial second-line anti-TB drug; however, its efficacy is often limited by poor bioactivation and significant dose-limiting toxicities.

Alpibectir was developed to address these limitations by enhancing the bactericidal activity of Eto, thereby allowing for the use of lower, better-tolerated doses. This document details the scientific journey of Alpibectir from its conceptualization to its current clinical development status.

Discovery and Preclinical Development

Alpibectir emerged from the Transcriptional Regulator Inhibitory Compound (TRIC) platform of BioVersys, in a collaborative effort with GlaxoSmithKline (GSK), the Pasteur Institute Lille, and the University of Lille.[1] The development of Alpibectir was also supported by the Innovative Medicines Initiative 2 Joint Undertaking (IMI2 JU).[1]

Preclinical Efficacy

While specific quantitative data from preclinical efficacy studies in animal models are not publicly available, reports indicate that Alpibectir, in combination with Eto, demonstrated significant efficacy in murine models of both acute and chronic tuberculosis.[1] These studies showed that the combination of Alpibectir and Eto was able to overcome Eto resistance and reduce the development of further resistance in vitro and in vivo.[1] Based on these animal efficacy data, it is anticipated that Alpibectir could enable at least a threefold reduction in the efficacious human oral dose of Eto.[1]

Table 1: Summary of Preclinical Efficacy Findings (Qualitative)

| Model System | Key Findings | Reference |

| In vitro assays | Overcomes Eto resistance, reduces the emergence of Eto-resistant M. tb strains. | [1] |

| Murine models of acute and chronic TB | Potentiates the efficacy of Eto, leading to a significant reduction in bacterial load. | [1] |

Mechanism of Action

Alpibectir's novel mechanism of action lies in its ability to modulate the bioactivation of the prodrug ethionamide.

Ethionamide Bioactivation Pathways

Ethionamide requires activation within the mycobacterial cell to exert its therapeutic effect. The primary activation pathway is mediated by the monooxygenase EthA, which is negatively regulated by the transcriptional repressor EthR. Mutations in ethA or overexpression of ethR can lead to Eto resistance. However, M. tb possesses an alternative, cryptic bioactivation pathway for Eto, which is mediated by the monooxygenase MymA (Rv3083). The expression of the mymA operon is controlled by the transcriptional regulator VirS.

Alpibectir's Molecular Target

Alpibectir directly targets and inhibits the transcriptional regulator VirS.[2] By inhibiting VirS, Alpibectir derepresses the mymA operon, leading to increased expression of the MymA monooxygenase. This, in turn, enhances the bioactivation of Eto, resulting in increased intracellular concentrations of the active Eto-NAD adduct, which inhibits mycolic acid synthesis and leads to bacterial cell death. This mechanism effectively bypasses the primary EthA-dependent activation pathway, thereby overcoming a common mechanism of Eto resistance.

Caption: Signaling pathway of Alpibectir's mechanism of action.

Clinical Development

Alpibectir has undergone a Phase 1 clinical trial and is currently in Phase 2 development.

Phase 1 Clinical Trial (NCT04654143)

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Alpibectir in healthy volunteers.[3]

-

Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.

-

Participants: 80 healthy volunteers.

-

SAD Doses: 0.5, 1.5, 4, 10, 25, and 40 mg.[4]

-

MAD Doses: 5, 14, and 30 mg once daily for 7 days.[4]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points for the determination of Alpibectir plasma concentrations.

-

Bioanalytical Method: Plasma concentrations of Alpibectir were determined using a validated HPLC-tandem MS/MS method following protein precipitation. The lower limit of quantification was 0.2 ng/mL.[4]

Alpibectir demonstrated rapid absorption and dose-proportional pharmacokinetics.[3] The pharmacokinetic parameters are summarized in the tables below.

Table 2: Pharmacokinetic Parameters of Alpibectir after Single Ascending Doses (Fasted State)

| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) |

| 0.5 | 1.2 ± 0.4 | 5.9 ± 1.7 | 1.0 (0.5-1.5) |

| 1.5 | 4.0 ± 1.1 | 20.2 ± 5.5 | 1.0 (0.8-1.5) |

| 4 | 11.8 ± 3.4 | 68.9 ± 20.1 | 1.3 (1.0-2.0) |

| 10 | 32.1 ± 9.1 | 213.6 ± 60.7 | 1.5 (1.0-3.0) |

| 25 | 88.9 ± 25.4 | 634.9 ± 181.4 | 1.5 (1.0-2.0) |

| 40 | 123.5 ± 35.3 | 916.7 ± 262.0 | 1.5 (1.0-3.0) |

| Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax. |

Table 3: Pharmacokinetic Parameters of Alpibectir after Multiple Ascending Doses (Day 7)

| Dose (mg) | Cmax,ss (ng/mL) | AUC0-τ (ng·h/mL) | Tmax,ss (h) |

| 5 | 18.9 ± 5.4 | 134.1 ± 38.3 | 1.5 (1.0-2.0) |

| 14 | 54.3 ± 15.5 | 405.8 ± 116.0 | 1.5 (1.0-2.0) |

| 30 | 111.4 ± 31.8 | 845.6 ± 241.6 | 1.5 (1.0-2.0) |

| Data are presented as mean ± standard deviation for Cmax,ss and AUC0-τ, and median (range) for Tmax,ss. |

A food-effect study demonstrated that a high-fat meal resulted in a slightly lower Cmax (-17.7%) and a modest increase in overall exposure (AUC0-t +19.6%).[3]

Alpibectir was generally well-tolerated in both the SAD and MAD cohorts.[3] No serious adverse events were reported.[3] A total of 13 mild or moderate treatment-emergent adverse events were reported across all dose groups.[3]

Phase 2 Clinical Trials

Alpibectir is currently being evaluated in Phase 2a clinical trials to assess its early bactericidal activity (EBA), safety, and tolerability in patients with drug-susceptible pulmonary tuberculosis (NCT05473195).[5] Another Phase 2 trial (NCT06748937) is planned to further evaluate the combination of Alpibectir and ethionamide.

Caption: Clinical development workflow of Alpibectir.

Conclusion

Alpibectir represents a promising and innovative approach to tuberculosis therapy. By targeting a novel bacterial transcriptional regulator, it has the potential to rejuvenate the utility of ethionamide, a cornerstone of MDR-TB treatment. The favorable safety and pharmacokinetic profile observed in the Phase 1 clinical trial, coupled with its unique mechanism of action, strongly support its continued clinical development. The ongoing and planned Phase 2 studies will be crucial in determining the clinical efficacy of Alpibectir in combination with ethionamide and its potential to become a valuable component of future anti-tuberculosis regimens.

References

- 1. Alpibectir (BVL-GSK098) | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Indirect Potentiation of Ethionamide by Alpibectir: A Technical Guide to its Mechanism of Action on the EthR Transcriptional Repressor Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpibectir (BVL-GSK098) is a novel antibacterial agent that enhances the efficacy of the second-line anti-tuberculosis drug, ethionamide (Eto). Its mechanism of action is indirect, targeting the transcriptional regulator VirS to stimulate an alternative bioactivation pathway for Eto. This circumvents the primary activation pathway which is negatively regulated by the transcriptional repressor EthR. This technical guide provides a comprehensive overview of Alpibectir's effect on the EthR axis, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant molecular pathways and experimental workflows.

Introduction: The Challenge of Ethionamide Activation and the Role of EthR

Ethionamide is a critical pro-drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its activation is a prerequisite for its antimycobacterial activity. The primary enzyme responsible for this bioactivation is EthA, a monooxygenase encoded by the ethA gene in Mycobacterium tuberculosis.[1][2] The expression of ethA is tightly controlled by the transcriptional repressor EthR, a member of the TetR/CamR family of repressors.[3][4] EthR binds to the promoter region of the ethA gene, inhibiting its transcription and thereby limiting the activation of ethionamide.[4] This inherent repression necessitates high doses of ethionamide, which are often associated with significant patient side effects.[5] Furthermore, mutations in the ethA gene are a common cause of clinical resistance to ethionamide.[6]

Alpibectir's Mechanism of Action: Bypassing EthR Repression

Alpibectir does not directly inhibit the EthR repressor. Instead, it acts on a different transcriptional regulator, VirS.[2][7] By binding to VirS, Alpibectir stimulates the expression of the mymA operon, which encodes another monooxygenase, MymA.[2][7] MymA provides an alternative pathway for the bioactivation of ethionamide.[2][7] This mechanism effectively bypasses the EthR-mediated repression of the primary EthA pathway, leading to enhanced ethionamide activity.[2][5] This is particularly significant in overcoming resistance due to mutations in ethA.[2]

Signaling Pathway of Ethionamide Activation

Caption: Ethionamide activation pathways in M. tuberculosis.

Data Presentation

Preclinical Efficacy of Alpibectir

Quantitative data on the direct binding affinity of Alpibectir to VirS is not currently available in the public domain. However, preclinical studies have demonstrated its potent ethionamide-boosting activity.

| Parameter | Value | Reference |

| Minimum Effective Concentration (MEC) | 0.02 µM | [6] |

| In vivo Maximum Effective Dose | 0.1 mg/kg | [6] |

| Projected Human Dose | <12 mg/day | [6] |

| Predicted Oral Bioavailability (Human) | 80% | [6] |

| Therapeutic Index (14-day rat toxicity study) | >125-fold AUC | [6] |

Clinical Pharmacokinetics of Alpibectir (Phase I)

A Phase I clinical trial (NCT04654143) has provided key pharmacokinetic parameters for Alpibectir in healthy volunteers.[2][7][8]

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |

| Dose Range | 0.5 - 40 mg | 5 - 30 mg (once daily for 7 days) | [2][8] |

| Mean Tmax (fasted) | 0.88 - 1.53 h | - | [2][8] |

| Mean Tmax (fed) | 3.87 h | - | [2][8] |

| Effect of Food on Cmax | -17.7% | - | [2][8] |

| Effect of Food on AUC0–t | +19.6% | - | [2][8] |

| Accumulation (AUC0–tau) | - | 1.8-fold on average | [2][8] |

| Accumulation (Cmax) | - | 1.3-fold on average | [2][8] |

| Steady State Achievement | - | By Day 7 | [2][8] |

Experimental Protocols

Determination of Alpibectir-VirS Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol describes a general procedure to determine the binding affinity (Kd) of Alpibectir to its target protein, VirS.

Objective: To quantify the binding kinetics and affinity of Alpibectir for the VirS transcriptional regulator.

Materials:

-

Purified recombinant VirS protein

-

Alpibectir stock solution in a suitable solvent (e.g., DMSO)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject the purified VirS protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Alpibectir in running buffer. It is crucial to maintain a constant, low percentage of the organic solvent (e.g., DMSO) across all dilutions to minimize buffer mismatch effects.

-

Inject the Alpibectir solutions at a constant flow rate over both the VirS-immobilized and reference flow cells, starting with the lowest concentration.

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

Regenerate the sensor surface by injecting the regeneration solution to remove bound Alpibectir.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Quantification of mymA Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines a method to measure the change in mymA gene expression in M. tuberculosis in response to Alpibectir treatment.

Objective: To quantify the induction of mymA expression by Alpibectir.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Alpibectir

-

RNA extraction kit suitable for mycobacteria

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for the mymA gene and a housekeeping gene (e.g., sigA)

Procedure:

-

Bacterial Culture and Treatment:

-

Grow M. tuberculosis to mid-log phase in a suitable broth medium (e.g., 7H9).

-

Expose the cultures to different concentrations of Alpibectir or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a mycobacteria-specific RNA extraction kit, including a mechanical lysis step (e.g., bead beating).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

-

-

qPCR Analysis:

-

Set up qPCR reactions in triplicate for each sample, including primers for mymA and the housekeeping gene sigA.

-

Include no-template controls to check for contamination and no-reverse-transcriptase controls to confirm the absence of genomic DNA.

-

Perform the qPCR using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for mymA and sigA in both treated and control samples.

-

Calculate the relative change in mymA expression using the ΔΔCt method, normalizing to the expression of the sigA housekeeping gene.

-

Experimental Workflow for Assessing Alpibectir Activity

Caption: A logical workflow for the preclinical evaluation of Alpibectir.

Ethionamide Boosting Assay (MIC Reduction)

This protocol describes a method to determine the ability of Alpibectir to reduce the Minimum Inhibitory Concentration (MIC) of ethionamide against M. tuberculosis.

Objective: To quantify the ethionamide-potentiating effect of Alpibectir.

Materials:

-

M. tuberculosis strain (wild-type and/or ethA mutant)

-

Ethionamide stock solution

-

Alpibectir stock solution

-

96-well microplates

-

Liquid culture medium (e.g., 7H9)

-

Resazurin or other viability indicator

Procedure:

-

Prepare Drug Plates:

-

In a 96-well plate, prepare a two-dimensional checkerboard titration of ethionamide and Alpibectir.

-

Ethionamide is typically serially diluted along the x-axis, and Alpibectir is serially diluted along the y-axis. Include wells with each drug alone and no-drug controls.

-

-

Inoculate with Bacteria:

-

Prepare an inoculum of M. tuberculosis at a standardized density (e.g., McFarland 0.5).

-

Inoculate each well of the drug plate with the bacterial suspension.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for a defined period (e.g., 7-14 days).

-

-

Determine MIC:

-

After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24-48 hours.

-

The MIC is defined as the lowest concentration of the drug that prevents a color change (indicating inhibition of bacterial growth).

-

-

Data Analysis:

-

Determine the MIC of ethionamide in the absence and presence of various concentrations of Alpibectir.

-

The "boosting effect" can be quantified as the fold-reduction in the MIC of ethionamide in the presence of a sub-inhibitory concentration of Alpibectir.

-

Conclusion

Alpibectir represents a novel approach to combating tuberculosis by potentiating the activity of an existing antibiotic, ethionamide. Its indirect mechanism of action, targeting the VirS transcriptional regulator to activate an alternative bioactivation pathway, effectively circumvents the repressive control of EthR on the primary pathway. This technical guide has summarized the current understanding of Alpibectir's effect on the EthR axis, provided available quantitative data, and outlined key experimental protocols for its characterization. Further research to precisely quantify the Alpibectir-VirS interaction and the downstream effects on gene expression will provide a more complete picture of this promising therapeutic strategy.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (ii) Infection of macrophages and drug treatment. [bio-protocol.org]

- 4. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpibectir (BVL-GSK098) | Working Group for New TB Drugs [newtbdrugs.org]

- 6. GSK and Bioversys advance ethionamide boosters for treating tuberculosis | BioWorld [bioworld.com]

- 7. academic.oup.com [academic.oup.com]

- 8. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Alpibectir in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpibectir (BVL-GSK098) is a novel anti-tubercular agent that acts as a potentiator of the second-line antibiotic ethionamide (Eto). This technical guide provides an in-depth overview of the molecular mechanisms by which Alpibectir exerts its effects within Mycobacterium tuberculosis (M. tuberculosis). The primary molecular target of Alpibectir is the transcriptional regulator VirS. By modulating VirS activity, Alpibectir stimulates an alternative bioactivation pathway for ethionamide, thereby increasing its efficacy and overcoming common resistance mechanisms. This document details the quantitative data supporting this mechanism, provides comprehensive experimental protocols for key assays, and visualizes the involved pathways and workflows.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health. Ethionamide is a crucial component of treatment regimens for drug-resistant tuberculosis; however, its efficacy is often limited by a complex bioactivation pathway and the development of resistance.[1] Ethionamide is a prodrug that requires activation by the monooxygenase EthA, a process that is negatively regulated by the transcriptional repressor EthR.[1] Mutations in either ethA or ethR can lead to clinical resistance.

Alpibectir represents a novel therapeutic strategy by targeting a distinct regulatory pathway to enhance ethionamide's potency. This guide elucidates the molecular interactions and downstream consequences of Alpibectir's engagement with its target in M. tuberculosis.

The Primary Molecular Target: VirS Transcriptional Regulator

The core molecular target of Alpibectir within M. tuberculosis is the transcriptional regulator VirS (Rv3082c).[1][2] VirS is a member of the AraC/XylS family of transcriptional regulators and is known to control the expression of the mymA operon (Rv3083-Rv3089).[3] The mymA operon encodes a monooxygenase that functions as an alternative pathway for the bioactivation of ethionamide.[1]

Mechanism of Action

Alpibectir binds to VirS, modulating its regulatory activity on the mymA operon. This interaction leads to the derepression of the mymA promoter, resulting in increased transcription of the operon's genes. The subsequent rise in the concentration of the MymA monooxygenase provides an efficient alternative route for converting the prodrug ethionamide into its active, toxic form. This mechanism effectively bypasses the canonical EthA/EthR activation pathway, thus restoring ethionamide susceptibility in strains harboring resistance-conferring mutations in ethA.[1]

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Pharmacodynamics of Alpibectir

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Current scientific literature and clinical development programs focus on Alpibectir (also known as BVL-GSK098) as a potentiator of the anti-tuberculosis drug ethionamide (Eto). As such, this document details its pharmacodynamic mechanism in this context. There is no publicly available data to support the characterization of Alpibectir as a standalone therapeutic agent.

Introduction

Alpibectir is a first-in-class small molecule being developed for the treatment of pulmonary and meningeal tuberculosis (TB).[1][2] It represents a novel therapeutic strategy, functioning not as a direct bactericidal or bacteriostatic agent on its own, but as a potent potentiator of ethionamide, a long-standing second-line anti-TB drug.[3][4] Alpibectir's mechanism of action addresses key limitations of ethionamide, namely dose-dependent toxicity and the emergence of resistance.[3][5]

This guide provides a detailed overview of the pharmacodynamics of Alpibectir, focusing on its molecular mechanism, the preclinical and clinical data that define its activity, and the experimental protocols used to derive this understanding.

Core Pharmacodynamic Mechanism: Potentiation of Ethionamide Bioactivation

The primary pharmacodynamic effect of Alpibectir is the enhancement of the bioactivation of the prodrug ethionamide within Mycobacterium tuberculosis (Mtb).[2]

Ethionamide Bioactivation Pathways

Ethionamide requires enzymatic conversion within the mycobacterium to its active form, which then inhibits mycolic acid synthesis, a crucial component of the Mtb cell wall.[5][6]

-

Primary Pathway (EthA/EthR): The canonical bioactivation of ethionamide is mediated by the monooxygenase EthA. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[5] Mutations in ethA or overexpression of ethR are common mechanisms of clinical resistance to ethionamide.[5][7]

-

Alternative Pathway (MymA/VirS): Mtb possesses alternative, less efficient bioactivation pathways. One such pathway is governed by the mymA operon, which encodes another monooxygenase, MymA.[4][5][6] The expression of this operon is controlled by the transcriptional regulator VirS.[2][6]

Alpibectir's Molecular Target

Alpibectir acts by targeting the transcriptional regulator VirS.[2][5] By modulating VirS activity, Alpibectir stimulates the upregulation of the mymA operon.[5][7] This leads to increased production of the MymA enzyme, thereby significantly boosting the bioactivation of ethionamide through this alternative pathway.[5]

This mechanism has two profound consequences:

-

Potentiation: It increases the overall intracellular concentration of activated ethionamide, enhancing its bactericidal effect.[3] This allows for the potential use of lower, and therefore less toxic, doses of ethionamide.[7]

-

Overcoming Resistance: By activating a pathway independent of EthA, Alpibectir can restore ethionamide's efficacy against Mtb strains that have developed resistance via mutations in the ethA gene.[5][7]

Preclinical and Clinical Pharmacokinetics

While this guide focuses on pharmacodynamics, understanding the pharmacokinetic profile of Alpibectir is essential for interpreting its mechanism of action in a clinical setting. Data has been derived from preclinical studies and a first-in-human Phase 1 clinical trial (NCT04654143).[5][8]

Preclinical Data

-

Bioavailability: Alpibectir demonstrated moderate to high oral bioavailability (ranging from 67% to complete) across non-clinical species (mouse, rat, and dog).[5]

-

Protein Binding: In vitro data indicated low protein binding (<80%) in both non-clinical species and humans.[5][7]

-

Safety: The No Observed Adverse Effect Level (NOAEL) in dogs was established at the highest tested dose of 15 mg/kg/day.[5] Preclinical data from a BALB/c mouse model showed that Alpibectir at doses up to 1.6 mg/kg prevented mortality when used in combination with Eto.[9]

Phase 1 Clinical Trial Data (NCT04654143)

A Phase 1 study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of Alpibectir.[5][8] The tables below summarize the key pharmacokinetic findings.

Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetics of Alpibectir [5][8]

| Dose Group | Tmax (h, mean) | Cmax (ng/mL, geometric mean) | AUC0-t (ng·h/mL, geometric mean) |

| 0.5 mg | 1.02 | 1.76 | 6.07 |

| 1.5 mg | 0.88 | 5.88 | 19.3 |

| 5 mg | 1.53 | 19.4 | 82.5 |

| 10 mg | 1.38 | 35.8 | 192 |

| 20 mg | 1.50 | 79.8 | 448 |

| 40 mg | 1.50 | 165 | 1040 |

| 10 mg (Fed) | 3.87 | 29.5 (-17.7%) | 229 (+19.6%) |

Data presented for fasted state unless otherwise specified. Percentage change for the fed state is relative to the 10 mg fasted dose.

Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetics of Alpibectir (Day 7) [5]

| Dose Group | Tmax (h, mean) | Cmax (ng/mL, geometric mean) | AUC0-τ (ng·h/mL, geometric mean) | Accumulation Ratio (AUC) |

| 5 mg | 2.00 | 25.1 | 151 | 1.83 |

| 14 mg | 1.50 | 69.5 | 425 | 1.77 |

| 30 mg | 2.00 | 148 | 915 | 1.77 |

Key Findings from Phase 1 Study:

-

Absorption: Alpibectir showed rapid absorption after oral administration.[5][8]

-

Food Effect: Administration with food resulted in a slower rate of absorption (increased Tmax) and a modest increase in overall exposure (AUC), with a slight decrease in peak concentration (Cmax).[3][5]

-

Dose Proportionality: Alpibectir exhibited dose-proportional pharmacokinetics for both Cmax and AUC following single and repeat dosing.[5][8]

-

Accumulation: Moderate accumulation was observed after 7 days of once-daily dosing, with steady state achieved by Day 7.[5][8]

Experimental Protocols

Phase 1 Clinical Trial (NCT04654143) Methodology

The first-in-human study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety and pharmacokinetics of Alpibectir in healthy adult volunteers.[5][10]

-

Study Population: 80 healthy participants were enrolled.[5]

-

Single Ascending Dose (SAD):

-

56 participants were enrolled in seven sequential cohorts.[5]

-

Dose levels tested were 0.5, 1.5, 5, 10, 20, and 40 mg.[5]

-

Each cohort randomized participants in a 3:1 ratio to receive a single oral dose of Alpibectir or a placebo.[5]

-

A food-effect cohort received a 10 mg dose under fed conditions.[5]

-

-

Multiple Ascending Dose (MAD):

-

Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[5]

-

Secondary Outcome Measures: Pharmacokinetic parameters including Cmax, Tmax, and AUC.[5]

Conclusion

Alpibectir's pharmacodynamic profile is unique; it is an enabler and a resistance breaker for ethionamide. By targeting the VirS transcriptional regulator to upregulate the mymA bioactivation pathway, it offers a scientifically robust strategy to enhance the efficacy of ethionamide and overcome prevalent resistance mechanisms. The favorable pharmacokinetic and safety profile observed in Phase 1 clinical trials supports its continued development. Ongoing Phase 2 trials are further evaluating the clinical impact of this combination therapy, with the potential to optimize treatment regimens for drug-susceptible and drug-resistant tuberculosis.[1][11]

References

- 1. eatg.org [eatg.org]

- 2. newtbdrugs.org [newtbdrugs.org]

- 3. Alpibectir (BVL-GSK098) | Working Group for New TB Drugs [newtbdrugs.org]

- 4. Baeyer-Villager monooxygenases EthA and MymA are required for activation of inhibitors against replicating and non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Requirement of the mymA Operon for Appropriate Cell Wall Ultrastructure and Persistence of Mycobacterium tuberculosis in the Spleens of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. croiconference.org [croiconference.org]

Preclinical Toxicology Profile of BVL-GSK098 (Alpibectir): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Introduction

BVL-GSK098, also known as Alpibectir, is a novel small molecule antibacterial agent currently in clinical development. It represents a new therapeutic strategy for tuberculosis (TB), acting as a potentiator of the existing antibiotic ethionamide (Eto).[1][2] Developed by BioVersys in collaboration with GlaxoSmithKline (GSK), BVL-GSK098 targets a bacterial transcriptional regulator, a novel mechanism of action for an anti-TB drug candidate.[2] The compound has completed Good Laboratory Practice (GLP) compliant toxicology studies, a prerequisite for its advancement into Phase 1 and 2a clinical trials.[2]

This technical guide summarizes the publicly available preclinical toxicology and safety pharmacology data for BVL-GSK098. It is intended to provide drug development professionals with a concise overview of the compound's preclinical safety profile, mechanism of action, and the general methodologies employed in its evaluation. It is important to note that comprehensive preclinical data packages are often proprietary; this document reflects information disclosed in scientific publications and public announcements.

Quantitative Toxicology and ADME Data

Publicly available quantitative preclinical toxicology data for BVL-GSK098 is limited. However, key findings from pivotal non-clinical studies have been disclosed, providing an insight into the compound's safety margin and pharmacokinetic properties. The data has been summarized in the table below.

| Parameter | Species | Dose / Condition | Result | Reference |

| Toxicology | ||||

| No Observed Adverse Effect Level (NOAEL) | Dog | 15 mg/kg/day | Highest tested dose | [3] |

| Sex-Averaged Peak Plasma Concentration (Cmax) at NOAEL | Dog | 15 mg/kg/day | 4520 ng/mL | [3] |

| Absorption, Distribution, Metabolism, and Excretion (ADME) | ||||

| Oral Bioavailability | Mouse, Rat, Dog | Not Specified | Moderate to high (67% to complete) | [3] |

| Permeability | In vitro | Not Specified | High passive permeability | [3] |

| Protein Binding | Non-clinical species and Humans (in vitro) | Not Specified | Low (<80%) | [3] |

| P-glycoprotein (P-gp) / Breast Cancer Resistance Protein (BCRP) Substrate | In vitro | Not Specified | No | [3] |

Mechanism of Action: Overcoming Ethionamide Resistance

BVL-GSK098's therapeutic action is rooted in its ability to modulate the bioactivation of the prodrug ethionamide within Mycobacterium tuberculosis.

-

Standard Ethionamide Activation: Ethionamide requires bioactivation by the mycobacterial monooxygenase, EthA, to form its active metabolite, which then inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall. The expression of EthA is negatively controlled by the transcriptional repressor, EthR.

-

Mechanism of Resistance: Overexpression of EthR or mutations in the ethA gene can lead to reduced bioactivation of ethionamide, resulting in drug resistance.

-

BVL-GSK098 Intervention: BVL-GSK098 acts on a different transcriptional regulator, VirS.[3] This action stimulates an alternative bioactivation pathway for ethionamide, known as the MymA pathway.[3] By bypassing the EthA/EthR regulatory axis, BVL-GSK098 restores the bactericidal activity of ethionamide, even in strains resistant to it.[3] This mechanism is expected to allow for a significant reduction in the required oral dose of ethionamide, potentially minimizing its dose-dependent side effects.[1][3]

Experimental Protocols

While the specific GLP-compliant protocols used for BVL-GSK098 have not been publicly detailed, they would have followed internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). A typical preclinical toxicology program for a small molecule drug candidate is outlined below.

1. Safety Pharmacology Core Battery: These studies are designed to investigate potential adverse effects on major physiological systems before first-in-human administration.

-

Central Nervous System (CNS): Typically involves a functional observational battery (e.g., a modified Irwin test) in rodents to assess behavioral changes, motor activity, coordination, and sensory/motor reflexes.

-

Cardiovascular System: Evaluation in a non-rodent species (e.g., telemetry in conscious dogs) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters to detect any effects on cardiac function.

-

Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume, often conducted in conscious, freely moving animals.

2. General Toxicology Studies: These studies characterize the toxic effects of the drug with respect to target organs, dose-dependence, and potential reversibility.

-

Dose Range-Finding Studies: Preliminary non-GLP studies in two species (one rodent, one non-rodent) to determine dose levels for subsequent pivotal studies.

-

Repeated-Dose Toxicity Studies: GLP-compliant studies conducted for a duration relevant to the proposed clinical use (e.g., 28 or 90 days). These involve daily administration of the drug to one rodent and one non-rodent species. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, and detailed histopathological examination of tissues. The goal is to identify target organs of toxicity and establish a NOAEL.

3. Genotoxicity Assays: A standard battery of tests is used to assess the potential for the drug to cause genetic damage.

-

Ames Test: An in vitro test for gene mutation in bacteria.

-

In Vitro Mammalian Cell Assay: A test for chromosomal damage (e.g., metaphase analysis or micronucleus test) in mammalian cells.

-

In Vivo Genotoxicity Assay: A test for chromosomal damage in a rodent species (e.g., bone marrow micronucleus test).

References

- 1. BioVersys receives U.S. FDA orphan-drug designation for alpibectir and ethionamide fixed-dose combination for treatment of tuberculosis - BioVersys [bioversys.com]

- 2. Alpibectir (BVL-GSK098) | Working Group for New TB Drugs [newtbdrugs.org]

- 3. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Synergy Testing of Alpibectir and Ethionamide against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Ethionamide is a crucial second-line anti-TB drug; however, its efficacy is often limited by the need for high doses that can lead to significant adverse effects.[1][2] Ethionamide is a prodrug that requires bioactivation by the mycobacterial enzyme EthA to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][3][4][5]

Alpibectir (BVL-GSK098) is a novel drug candidate that acts on the transcriptional regulator VirS in Mtb.[6] This action stimulates an alternative bioactivation pathway for ethionamide, independent of EthA, thereby potentiating its activity and overcoming common resistance mechanisms.[7][8][9][10] The synergistic interaction between Alpibectir and ethionamide holds the promise of a more effective and better-tolerated treatment regimen for TB.[2][7][11]

These application notes provide detailed protocols for in vitro synergy testing of Alpibectir and ethionamide against M. tuberculosis using the checkerboard broth microdilution method and time-kill assays.

Signaling Pathways and Experimental Workflow

Mechanism of Action and Synergy

The synergistic effect of Alpibectir and ethionamide is based on their complementary roles in the bioactivation of ethionamide and subsequent inhibition of mycolic acid synthesis.

Caption: Mechanism of Alpibectir and Ethionamide Synergy.

Experimental Workflow

The following diagram outlines the workflow for assessing the in vitro synergy between Alpibectir and ethionamide.

Caption: In Vitro Synergy Testing Workflow.

Experimental Protocols

Materials and Reagents

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

Alpibectir (powder)

-

Ethionamide (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

-

Materials for colony forming unit (CFU) enumeration (e.g., Middlebrook 7H10 agar plates)

Protocol 1: Checkerboard Broth Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic effect of the drug combination.[12][13][14][15]

3.2.1. Preparation of Drug Solutions:

-

Prepare stock solutions of Alpibectir and ethionamide in DMSO at a concentration of 10 mg/mL.

-

Further dilute the stock solutions in Middlebrook 7H9 broth to create working solutions at concentrations 4 times the highest concentration to be tested.

3.2.2. Assay Procedure:

-

In a 96-well plate, add 50 µL of Middlebrook 7H9 broth to all wells.

-

Create a two-fold serial dilution of Alpibectir horizontally across the plate (e.g., columns 1-10).

-

Create a two-fold serial dilution of ethionamide vertically down the plate (e.g., rows A-G).

-

Column 11 should contain only the serial dilutions of ethionamide to determine its MIC.

-

Row H should contain only the serial dilutions of Alpibectir to determine its MIC.

-

Well H12 should serve as a growth control (no drug).

-

Prepare an Mtb inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the bacterial suspension to each well.

-

Seal the plates and incubate at 37°C for 7-14 days.

3.2.3. Data Analysis and FICI Calculation:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that completely inhibits visible growth.

-

The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

-

FIC of Alpibectir = MIC of Alpibectir in combination / MIC of Alpibectir alone

-

FIC of Ethionamide = MIC of ethionamide in combination / MIC of ethionamide alone

-

-

The FICI is the sum of the individual FICs: FICI = FIC of Alpibectir + FIC of Ethionamide.[16][17][18]

3.2.4. Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI < 4.0

Protocol 2: Time-Kill Assay

This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of the drug combination over time.[20][21][22][23][24][25]

3.3.1. Assay Procedure:

-

Prepare Mtb cultures in Middlebrook 7H9 broth to the early-log phase of growth.

-

Dilute the culture to a starting inoculum of approximately 10^6 CFU/mL.

-

Set up culture tubes with the following conditions:

-

Growth control (no drug)

-

Alpibectir alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

-

Ethionamide alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

-

Alpibectir and ethionamide in combination (at the same sub-MIC concentrations)

-

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each tube.

-

Perform serial dilutions of the aliquots and plate them on Middlebrook 7H10 agar.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

3.3.2. Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: MICs of Alpibectir and Ethionamide Alone and in Combination

| Drug(s) | MIC (µg/mL) |

| Alpibectir | |

| Ethionamide | |

| Alpibectir + Ethionamide | (Concentration of Alpibectir) + (Concentration of Ethionamide) |

Table 2: FICI Values for the Alpibectir and Ethionamide Combination

| FIC of Alpibectir | FIC of Ethionamide | FICI | Interpretation |

Table 3: Time-Kill Assay Results (log10 CFU/mL)

| Time (days) | Growth Control | Alpibectir Alone | Ethionamide Alone | Alpibectir + Ethionamide |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 7 | ||||

| 14 |

Conclusion

The protocols outlined in these application notes provide a standardized approach for the in vitro evaluation of the synergistic interaction between Alpibectir and ethionamide against Mycobacterium tuberculosis. The checkerboard assay offers a quantitative measure of synergy through the FICI, while the time-kill assay provides valuable insights into the pharmacodynamics of the drug combination. The successful demonstration of synergy with these methods can provide a strong rationale for the further development of this promising combination therapy for the treatment of tuberculosis.

References

- 1. Ethionamide - Wikipedia [en.wikipedia.org]

- 2. medpagetoday.com [medpagetoday.com]

- 3. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 5. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newtbdrugs.org [newtbdrugs.org]

- 7. Alpibectir (BVL-GSK098) | Working Group for New TB Drugs [newtbdrugs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. BioVersys receives U.S. FDA orphan-drug designation for alpibectir and ethionamide fixed-dose combination for treatment of tuberculosis - BioVersys [bioversys.com]

- 11. eatg.org [eatg.org]

- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]

- 17. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpibectir: Recommended Solvents and Storage Conditions for Research Applications

Introduction

Alpibectir (also known as BVL-GSK098) is a novel antibacterial agent currently under investigation, primarily for its role in potentiating the efficacy of the anti-tuberculosis drug ethionamide.[1][2] It represents a groundbreaking approach by targeting a mycobacterial transcription regulator, VirS, to enhance the bioactivation of ethionamide.[1] This mechanism allows Alpibectir to increase the bactericidal activity of ethionamide and overcome resistance.[2] Proper handling, dissolution, and storage of Alpibectir powder are critical to ensure its stability and efficacy in research settings. These application notes provide detailed protocols for the preparation of Alpibectir solutions and recommend optimal storage conditions.

Data Presentation: Solubility and Storage

The following tables summarize the recommended solvents, achievable concentrations, and storage conditions for Alpibectir.

Table 1: Recommended Solvents and Solubility of Alpibectir

| Protocol | Solvent System | Maximum Solubility | Observations |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (15.05 mM) | A clear solution is obtained; ultrasonic treatment may be needed to aid dissolution.[3] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (15.05 mM) | A clear solution is obtained; ultrasonic treatment may be needed to aid dissolution.[3] |

| 3 | 10% DMSO, 90% Corn Oil | 5 mg/mL (15.05 mM) | A clear solution is obtained; ultrasonic treatment may be needed to aid dissolution.[3] |

| 4 | DMSO | 10 mM * 1 mL | Ready for reconstitution.[3] |

Note: The percentages of solvents are expressed as volumetric ratios in the final solution.[3]

Table 2: Recommended Storage Conditions for Alpibectir Stock Solutions

| Storage Temperature | Storage Duration | Recommendations |

| -80°C | 6 months | Recommended for long-term storage.[3] |

| -20°C | 1 month | Suitable for short-term storage.[3] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[3]

Experimental Protocols

The following protocols detail the step-by-step procedures for preparing Alpibectir solutions.

Protocol 1: Preparation of 5 mg/mL Alpibectir in a DMSO/PEG300/Tween-80/Saline Vehicle

Materials:

-

Alpibectir powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic water bath

Procedure:

-

Weigh the desired amount of Alpibectir powder.

-